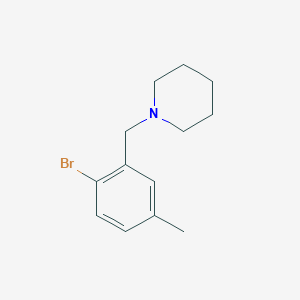

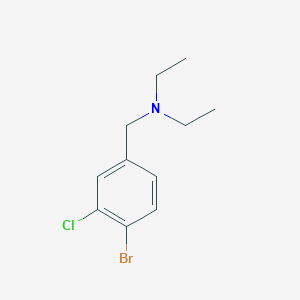

1-(2-Bromo-5-methylbenzyl)piperidine

概要

説明

1-(2-Bromo-5-methylbenzyl)piperidine is a chemical compound with the CAS Number: 1414870-84-0. It has a molecular weight of 268.2 .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion .Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .科学的研究の応用

Nucleophilic Aromatic Substitution Mechanism

The study by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution mechanism, providing insight into the reactions of piperidine with nitro-group-containing aromatic compounds. This fundamental research highlights the chemical reactivity and potential synthetic applications of piperidine derivatives in creating complex molecules, potentially including 1-(2-Bromo-5-methylbenzyl)piperidine. The detailed mechanism suggests an addition-elimination process, emphasizing the role of piperidine as a key intermediate in nucleophilic substitutions (Pietra & Vitali, 1972).

Therapeutic Applications Targeting Serotonin Receptors

Le Wang et al. (2019) discussed the significance of serotonin (5-HT) in depression and the role of 5-HT1A receptors in modulating neurotransmitter release. Piperidine derivatives, including possibly this compound, could be crucial in designing antidepressants targeting these receptors. The presence of piperidine and related structures in many drugs suggests their potential application in developing new therapeutic agents for depression (Le Wang et al., 2019).

Piperidine Alkaloids in Pharmacology

Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids across various plant species, highlighting their medicinal significance. Piperidine alkaloids' broad therapeutic applications pave the way for exploring this compound in drug discovery, given its structural similarity to these biologically active compounds (Singh et al., 2021).

Epigenetic Modulation by Piperidine Derivatives

Goffin and Eisenhauer (2002) discussed DNA methyltransferase inhibitors' role in cancer therapy, highlighting piperidine derivatives' potential in epigenetic modulation. This area of research offers a promising avenue for applying this compound in developing novel anticancer therapies (Goffin & Eisenhauer, 2002).

Piperazine and Piperidine Derivatives in Drug Design

Rathi et al. (2016) reviewed the therapeutic uses of piperazine derivatives, emphasizing their wide range of pharmacological applications. Although focusing on piperazine, the insights provided could be relevant to piperidine derivatives like this compound, suggesting potential applications in various therapeutic areas (Rathi et al., 2016).

作用機序

While the mechanism of action for 1-(2-Bromo-5-methylbenzyl)piperidine specifically is not available, piperidine-based compounds have been found to exhibit various physiological activities. For instance, piperine, a piperidine alkaloid, has been found to have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, and others .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

将来の方向性

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities . Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Therefore, the future directions of 1-(2-Bromo-5-methylbenzyl)piperidine could be in these areas.

特性

IUPAC Name |

1-[(2-bromo-5-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUQBEQGJMZJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3238428.png)

![2-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3238521.png)

![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)

![Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238533.png)